Ethyl 5-(4-cyanophenoxy)pentanoate
Description
Ethyl 5-(4-cyanophenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 4-cyanophenoxy group. The cyano (-CN) substituent on the aromatic ring introduces electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions. This compound is structurally related to rod-like molecules studied in crystallography and functional materials, where terminal groups (e.g., nitro, hydroxy, or halogens) modulate packing arrangements and phase behavior .
Properties
CAS No. |
144602-62-0 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 5-(4-cyanophenoxy)pentanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-17-14(16)5-3-4-10-18-13-8-6-12(11-15)7-9-13/h6-9H,2-5,10H2,1H3 |
InChI Key |
QRHLHRBGEOFSQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Research Findings and Trends
- Crystallography: Cyano and nitro substituents favor dense monoclinic or triclinic packing, whereas hydroxy groups may disrupt symmetry due to H-bonding .
- Combustion Kinetics: Ethyl pentanoate’s oxidation profile (jet-stirred reactor studies) suggests chain length impacts combustion efficiency, relevant to biofuel analogs .
- Pharmaceutical Utility: Fluorinated and cyclopropane-fused esters demonstrate nanomolar-range bioactivity, underscoring the role of substituents in drug design .
Preparation Methods
Direct Homologation of Carboxylic Acids
A recent RSC publication reports a one-pot homologation strategy for synthes this compound from shorter-chain precursors. Using palladium catalysis and ethyl diazoacetate, the method extends the carbon chain of 4-cyanophenoxybutanoic acid derivatives. While this route achieves a moderate 47% yield, it offers scalability and avoids harsh reflux conditions.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies show that polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) accelerate alkylation but increase ester hydrolysis side reactions. Ethanol remains the preferred solvent due to its ability to dissolve both phenolic and bromoester components while stabilizing intermediates. Sodium hydroxide or potassium carbonate alternatives to sodium ethoxide result in lower yields (≤50%) due to incomplete deprotonation.
Purification and Characterization
Crude this compound typically contains residual phenol, sodium bromide, and dimeric byproducts. Recrystallization from ethanol-water (3:1 v/v) affords pure product as white crystals, with a melting point of 43–44°C. Chromatographic purification on silica gel using chloroform-methanol gradients (0–20% methanol) resolves nonpolar impurities but is less cost-effective for large-scale synthesis.
Spectroscopic data:
-
IR (KBr) : 2230 cm⁻¹ (C≡N stretch), 1735 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C).
-
¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 1.70 (m, 4H, CH₂CH₂), 4.12 (q, 2H, OCH₂CH₃), 4.20 (t, 2H, OCH₂), 7.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H).
Comparative Analysis of Synthetic Methods
The nucleophilic alkylation route remains superior in yield and scalability, while homologation offers modularity for derivative synthesis.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(4-cyanophenoxy)pentanoate, and how do reaction conditions influence yield?
Answer: The compound is synthesized via nucleophilic aromatic substitution, where ethyl 5-bromopentanoate reacts with 4-cyanophenol under basic conditions. Evidence from analogous syntheses (e.g., ethyl 5-(2-formyl-3-methoxyphenoxy)pentanoate) highlights the use of K₂CO₃ and NaI in refluxing ethanol (70–80°C), achieving yields of ~60–75% after 12–24 hours . Key factors include:
Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?
Answer:
- ¹H NMR:
- Ethyl ester: δ 1.25 (t, J = 7.1 Hz, 3H), 4.12 (q, J = 7.1 Hz, 2H).
- Pentanoate chain: δ 2.35 (t, J = 7.3 Hz, 2H), 1.65–1.55 (m, 4H).
- Aromatic protons: δ 7.78 (d, J = 8.6 Hz, 2H), 7.02 (d, J = 8.6 Hz, 2H).
- HRMS: Expected [M+H]⁺ at m/z 262.1445 (C₁₄H₁₆NO₃⁺). Deviations >3 ppm indicate impurities .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Answer: After aqueous workup (e.g., dilute HCl to neutralize base), common methods include:
Q. How does the 4-cyanophenoxy group influence the compound’s solubility and stability?
Answer: The electron-withdrawing cyano group reduces electron density on the phenoxy ring, decreasing solubility in polar solvents (e.g., water) but enhancing stability against nucleophilic attack. In ethanol, solubility is ~50 mg/mL at 25°C. Stability studies (TGA/DSC) suggest decomposition onset at ~200°C, with the ester moiety hydrolyzing faster than the nitrile group under acidic conditions .
Q. What spectroscopic techniques differentiate this compound from its structural analogs?
Answer:
- IR Spectroscopy: A strong C≡N stretch at ~2230 cm⁻¹ distinguishes it from non-cyano analogs.
- ¹³C NMR: The nitrile carbon resonates at δ ~118 ppm, absent in methoxy or alkylphenoxy derivatives .
Advanced Research Questions
Q. What computational methods model the electronic effects of the 4-cyanophenoxy substituent on reactivity?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. How can kinetic parameters for the compound’s thermal decomposition be determined experimentally?
Answer: Using a jet-stirred reactor (JSR) at 10 atm and 560–1160 K, species profiles are measured via GC-MS. A detailed kinetic model (e.g., 522 species, 2719 reactions) simulates decomposition pathways, with sensitivity analysis identifying rate-limiting steps (e.g., C-O bond cleavage in the ester group) .
Q. What role do transition-metal catalysts play in modifying the compound’s synthesis or functionalization?
Answer: Copper(I) catalysts (e.g., CuBr) enable Ullmann-type coupling for introducing aryl groups at the pentanoate chain. For example, Pd/C-mediated hydrogenation reduces the nitrile to an amine, enabling peptide conjugation .
Q. How does the compound interact with lipid bilayers or enzyme active sites in bioactivity assays?
Answer: Molecular docking (AutoDock Vina) predicts binding to hydrophobic pockets in enzymes like lipases, with ΔG ~-8.5 kcal/mol. Experimental assays (e.g., Bacillus subtilis anti-quorum activity) show dose-dependent inhibition (IC₅₀ ~50 µM), linked to membrane disruption via lipid solubility .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- 2D NMR (HSQC, HMBC): Correlates ¹H-¹³C couplings to confirm connectivity (e.g., ester carbonyl to pentanoate chain).
- X-ray Crystallography: Resolves ambiguous NOEs in flexible chains, as demonstrated in analogous diphenylpent-2-ynoate structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
